Cas no 2034341-86-9 (N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide)
![N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide structure](https://ja.kuujia.com/scimg/cas/2034341-86-9x500.png)
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide 化学的及び物理的性質
名前と識別子
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- N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide
- 3-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
- N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
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- インチ: 1S/C16H12BrNO3/c17-13-3-1-2-11(8-13)16(19)18-9-14-4-5-15(21-14)12-6-7-20-10-12/h1-8,10H,9H2,(H,18,19)
- InChIKey: SYCRGACGQPWFKW-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(NCC1=CC=C(C2=COC=C2)O1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 365
- トポロジー分子極性表面積: 55.4
- XLogP3: 3.2
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6516-1701-5μmol |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide |
2034341-86-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6516-1701-1mg |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide |
2034341-86-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6516-1701-25mg |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide |
2034341-86-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6516-1701-75mg |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide |
2034341-86-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6516-1701-50mg |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide |
2034341-86-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6516-1701-40mg |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide |
2034341-86-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6516-1701-15mg |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide |
2034341-86-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6516-1701-3mg |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide |
2034341-86-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6516-1701-4mg |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide |
2034341-86-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6516-1701-20μmol |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide |
2034341-86-9 | 20μmol |
$79.0 | 2023-09-08 |
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamideに関する追加情報
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide: A Comprehensive Overview
In the realm of organic chemistry, the compound N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide (CAS No: 2034341-86-9) stands out as a fascinating molecule with unique structural and functional properties. This compound is a derivative of benzamide, featuring a bifuran moiety and a bromine substituent, which endow it with distinctive chemical characteristics and potential applications in various fields.
The molecular structure of N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide comprises a benzene ring substituted with a bromine atom at the 3-position and an amide group at the nitrogen atom. The amide group is further connected to a bifuran ring system via a methylene bridge. Bifurans are bicyclic structures consisting of two fused furan rings, which are known for their aromaticity and ability to participate in various electronic transitions. The presence of the bifuran moiety in this compound introduces additional complexity to its electronic structure, making it an interesting subject for both theoretical and experimental studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of a palladium-catalyzed cross-coupling reaction to assemble the bifuran-containing amide structure with high efficiency and selectivity.
The physical and chemical properties of N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, stability, and reactivity under different conditions. For example, X-ray crystallographic analysis revealed that the compound adopts a planar conformation due to the aromatic nature of both the benzene ring and the bifuran system.
The electronic properties of N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide make it an attractive candidate for applications in materials science. Its conjugated π-system allows for efficient charge transport properties, which are crucial for applications in organic electronics such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A recent study published in Advanced Materials highlighted its potential as an electron transport layer in organic photovoltaic devices due to its high electron mobility and excellent thermal stability.
In addition to its electronic properties, N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide has shown promise in biological applications. Its bromine substituent imparts bioactivity by enhancing its ability to interact with biological targets such as enzymes or receptors. For instance, researchers have explored its potential as a lead compound for drug discovery in cancer therapy due to its ability to inhibit specific kinase enzymes involved in cell proliferation.
The synthesis of N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide has also been optimized for scalability and cost-effectiveness. Green chemistry principles have been incorporated into its synthesis route to minimize environmental impact. For example, solvent-free reactions or the use of biodegradable catalysts have been reported in recent studies aiming to produce this compound on an industrial scale.
In conclusion, N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide (CAS No: 2034341-86-) is a versatile compound with significant potential in multiple fields due to its unique structure and properties. Continued research into its synthesis methods and applications will undoubtedly unlock new opportunities for leveraging this molecule's capabilities in advanced materials and therapeutic agents.
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